molecular formula C8H14N2 B372921 2-Ethylpiperidine-1-carbonitrile CAS No. 924862-38-4

2-Ethylpiperidine-1-carbonitrile

Cat. No. B372921
CAS RN: 924862-38-4
M. Wt: 138.21g/mol
InChI Key: XQRUQQIOLHRLCG-UHFFFAOYSA-N
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Description

“2-Ethylpiperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “2-Ethylpiperidine” is C7H15N . It’s a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in a multitude of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Ethylpiperidine-1-carbonitrile” would depend on its specific structure. For “2-Ethylpiperidine”, the average mass is 113.201 Da .

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in drug design . Future directions may include the development of new synthesis methods, exploration of novel applications, and further investigation into their pharmacological properties .

properties

IUPAC Name

2-ethylpiperidine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-8-5-3-4-6-10(8)7-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUQQIOLHRLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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